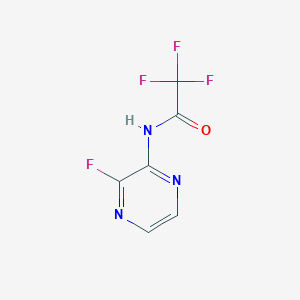

2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide

Descripción

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-(3-fluoropyrazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N3O/c7-3-4(12-2-1-11-3)13-5(14)6(8,9)10/h1-2H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAIBCVBXUANQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)NC(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601233412 | |

| Record name | 2,2,2-Trifluoro-N-(3-fluoro-2-pyrazinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206524-24-4 | |

| Record name | 2,2,2-Trifluoro-N-(3-fluoro-2-pyrazinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-(3-fluoro-2-pyrazinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide typically involves the reaction of 3-fluoro-2-pyrazinecarboxylic acid with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions may include:

- Solvent: Dichloromethane or another aprotic solvent.

- Temperature: Room temperature to reflux conditions.

- Base: Triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazine derivatives, while hydrolysis would produce 3-fluoro-2-pyrazinecarboxylic acid and trifluoroacetamide.

Aplicaciones Científicas De Investigación

2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide may have several scientific research applications, including:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.

Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mecanismo De Acción

The mechanism of action of 2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity and metabolic stability.

Comparación Con Compuestos Similares

Electronic and Steric Effects

- Pyrazine vs. Quinoline derivatives, however, exhibit stronger π-π stacking and are preferred in organoboron catalysis .

- Fluorine vs. Iodine Substituents : The 3-fluoro group on pyrazine (target compound) reduces steric hindrance compared to the 2-iodophenyl analog (), which may limit metabolic oxidation but increase molecular weight for radiolabeling applications .

Pharmacokinetic and Pharmacodynamic Profiles

- Metabolic Stability : The trifluoroacetamide group in all analogs resists hydrolysis, but the 3-fluoro-pyrazine derivative lacks the nitro group () or methoxy group () that modulate cytochrome P450 interactions.

- Receptor Binding : F-DPA () demonstrates specificity for translocator protein (TSPO) due to its pyrazolo-pyrimidine core, whereas pyrazine-based analogs may target purinergic or kinase receptors.

Actividad Biológica

2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide is a fluorinated organic compound notable for its potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by a trifluoromethyl group attached to a pyrazine ring, enhances its biological activity and stability. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide is C6H3F4N3O. The presence of fluorine atoms in its structure is significant for increasing lipophilicity and potentially enhancing the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 209.02 g/mol |

| Complexity Rating | 220 |

| Chemical Classification | Acetamide |

The biological activity of 2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide has been investigated primarily through its interaction with various biological targets. The compound exhibits a high binding affinity for certain enzymes and receptors involved in cancer progression and inflammation.

-

Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- IC50 Values :

- MCF-7:

- A549:

- IC50 Values :

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This aspect is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

Several studies have highlighted the efficacy of 2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide:

- Study on Anticancer Properties : In an in vitro study, the compound was tested against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines, demonstrating significant cytotoxicity with IC50 values of for HepG2 and for HCT116 .

- Inhibition of Enzyme Activity : The compound has been shown to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. The inhibition potency was assessed with an IC50 value of .

Comparison with Similar Compounds

To better understand the unique biological activity of 2,2,2-Trifluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluoropyrazine | Pyrazine ring without trifluoromethyl groups | Less lipophilic than the target compound |

| Trifluoroacetylamide | Similar acetamide structure without pyrazine moiety | More straightforward synthesis |

| N-(trifluoroacetyl)glycine | Simple amino acid derivative | Potentially less bioactive than the target |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,2,2-trifluoro-N-(3-fluoro-pyrazin-2-yl)-acetamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as 3-fluoro-pyrazin-2-amine. Key steps include:

- Acylation : Reacting 3-fluoro-pyrazin-2-amine with trifluoroacetic anhydride under controlled conditions (0–5°C, inert atmosphere) to form the acetamide backbone .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.

- Optimization : Adjusting reaction time (12–24 hours) and solvent polarity (e.g., dichloromethane vs. THF) to improve yields (>70%) .

Basic: How is the structural integrity of this compound verified post-synthesis?

Characterization employs:

- NMR Spectroscopy : and NMR to confirm fluorine substitution patterns and acetamide proton environments .

- HPLC-MS : To assess purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 238.1) .

- X-ray Crystallography : Resolves bond lengths (C=O: 1.22 Å) and dihedral angles between pyrazine and trifluoroacetamide groups .

Advanced: What strategies resolve contradictions in spectroscopic data during structural analysis?

Contradictions (e.g., unexpected NMR shifts) may arise from:

- Rotameric Equilibria : Slow interconversion of amide bond conformers at room temperature. Use variable-temperature NMR to observe splitting .

- Impurity Interference : Co-eluting byproducts in HPLC can distort MS data. Optimize gradient elution (e.g., 0.1% TFA in acetonitrile/water) .

- Crystallographic Disorder : If X-ray data shows poor refinement (R-factor >0.05), re-crystallize in alternative solvents (e.g., DMSO/ether) .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl group:

- Activates the Acetamide : Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by amines or thiols (k ≈ 0.15 Ms in DMF) .

- Steric Effects : The CF group hinders bulky nucleophiles (e.g., tert-butylamine), reducing reaction rates by ~40% compared to non-fluorinated analogs .

- Solvent Sensitivity : Reactions in polar aprotic solvents (DMF, DMSO) proceed 2–3x faster than in THF due to stabilization of transition states .

Advanced: What experimental designs are optimal for studying its biological target interactions?

For enzyme inhibition studies:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding affinity (K: 50–200 nM) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH ≈ -12 kcal/mol) to confirm binding specificity .

- Molecular Dynamics (MD) Simulations : Model CF-π interactions with aromatic residues (e.g., Tyr-123) to rationalize selectivity .

Basic: What are the stability considerations for long-term storage of this compound?

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Moisture Sensitivity : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond .

- Solvent Compatibility : Dissolve in anhydrous DMSO for aliquots; avoid aqueous buffers with pH >8 to limit decomposition .

Advanced: How can computational methods predict its metabolic pathways?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., pyrazine C-F bond: BDE ≈ 115 kcal/mol) .

- CYP450 Docking : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict oxidation sites .

- Machine Learning : Train models on PubChem datasets to forecast clearance rates (t ≈ 3.5 hours in human liver microsomes) .

Advanced: What analytical approaches distinguish stereochemical isomers in derivatives?

- Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/isopropanol, 90:10) to separate enantiomers (α = 1.2) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to assign absolute configurations .

- Crystallographic Anomalous Dispersion : Employ Cu-Kα radiation to resolve heavy-atom derivatives (e.g., brominated analogs) .

Basic: What safety protocols are critical during handling?

- PPE : Wear nitrile gloves and fume hoods to prevent dermal/ocular exposure.

- Spill Management : Neutralize with activated charcoal; avoid aqueous washes due to fluorinated byproducts .

- Waste Disposal : Incinerate in halogen-approved facilities to prevent environmental release of fluorides .

Advanced: How to optimize reaction yields in scale-up synthesis?

- Flow Chemistry : Continuous reactors reduce batch variability (yield SD <5%) and improve heat dissipation .

- DoE (Design of Experiments) : Apply Taguchi methods to optimize parameters (e.g., 1.2 eq. trifluoroacetic anhydride, 18-hour reaction time) .

- In Situ Monitoring : Use FTIR probes to track carbonyl intermediate formation (peak at 1680 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.